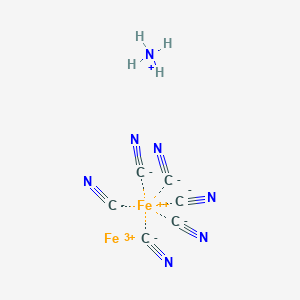
Ammonium iron(III) hexacyanoferrate(II)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ammonium iron(III) hexacyanoferrate(II) can involve several methods, including coprecipitation techniques and reactions involving iron salts with hexacyanoferrate ions in the presence of ammonium ions. For instance, a study detailed the synthesis of a related compound, ammonium barium hexacyanoferrate(II) trihydrate, providing insights into the general approach for synthesizing hexacyanoferrates and highlighting the importance of controlling parameters such as pH, temperature, and concentration for the successful preparation of these complexes (Córdoba et al., 2015).
Molecular Structure Analysis
The molecular structure of ammonium iron(III) hexacyanoferrate(II) is characterized by its octahedral coordination geometry, where the iron(III) center is coordinated by six cyanide ligands. This arrangement leads to a highly symmetric structure that can be further analyzed using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. For example, structural characterization studies of related hexacyanoferrate compounds have provided valuable information on the arrangement of ions within the crystal lattice and the interaction between different metal centers and cyanide ligands (Xue & Mak, 1996).
Chemical Reactions and Properties
Ammonium iron(III) hexacyanoferrate(II) participates in various chemical reactions, including redox processes, where it can act as an electron acceptor or donor depending on the conditions. Its ability to undergo reversible redox reactions makes it an interesting compound for applications in electrochemistry and as a mediator in analytical chemistry. The study of its reactions with different agents, such as nitric and nitrous acids, provides insights into its reactivity and potential applications in catalysis and environmental chemistry (Davies & Stedman, 1974).
Physical Properties Analysis
The physical properties of ammonium iron(III) hexacyanoferrate(II), including its solubility, thermal stability, and morphology, are crucial for its application in various fields. Techniques such as thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and atomic force microscopy (AFM) are commonly used to study these properties. For instance, the morphological and electrochemical changes induced by the presence of surfactants during the electrochemical preparation of nanoclustered iron(III) hexacyanoferrate have been investigated, highlighting the impact of synthesis conditions on the physical characteristics of the compound (Kumar & Pillai, 2006).
Chemical Properties Analysis
The chemical properties of ammonium iron(III) hexacyanoferrate(II), such as its redox potential, stability in various media, and interaction with different chemical species, are integral to its utility in chemical sensors, batteries, and as a catalyst. The exploration of its interactions with different metals and ligands can provide insights into its versatility and potential for customization in specific applications. For example, the study of substitutional solid solutions involving hexacyanoferrates offers a glimpse into the tunability of its electrochemical and magnetic properties, which could be exploited in designing new materials (Widmann et al., 2002).
Wissenschaftliche Forschungsanwendungen
A study by Kaikkonen and Lehto (2000) developed a method to separate ammonium-iron(III)-hexacyanoferrate(II) from water, which is useful for studying cesium-binding agent interactions in vitro (Kaikkonen & Lehto, 2000).
Ježek et al. (2007) found that hexacyanoferrate(III) is effective in mediating the determination of total iron in potable waters, with a detection limit of 10 µg/L and a pH range of 2.5-2.7 (Ježek et al., 2007).
Potassium hexacyanoferrate(II) was identified as a promising cyanating agent for palladium-catalyzed cyanation of aryl halides by Schareina, Zapf, and Beller (2004), yielding benzonitriles under optimized conditions (Schareina, Zapf, & Beller, 2004).
Verwey and Balt (1969) studied the kinetics of hexacyanoferrate(III) oxidation of formazans in ammonia-containing solutions (Verwey & Balt, 1969).
The research by Saito (1984) demonstrated that hexacyanoferrate(II) and (III) ions could be removed from dilute aqueous solution by activated carbon, with maximum adsorption at around pH 3 (Saito, 1984).
Brar, Brar, and Sandhu (1983) observed that thermal decomposition of hexaamminecobalt(III) hexacyanoferrate(III) leads to iron metal and carbides (Brar, Brar, & Sandhu, 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
azanium;iron(2+);iron(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.H3N/c6*1-2;;;/h;;;;;;;;1H3/q6*-1;+2;+3;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWGESBVHGTRX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[Fe+2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Fe2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Giese salt | |
CAS RN |
25869-00-5 | |
| Record name | Ferric ammonium ferrocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



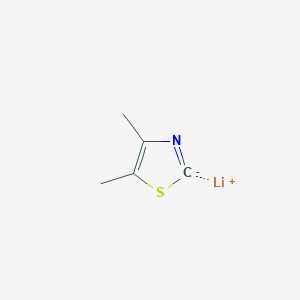

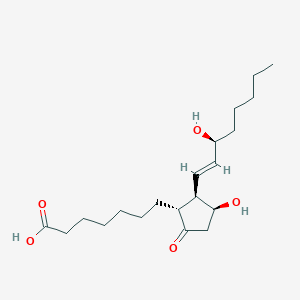



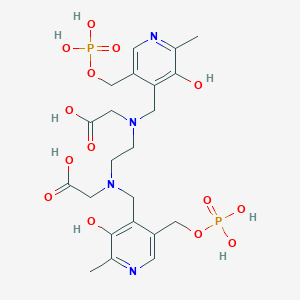

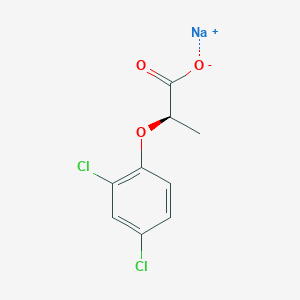
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
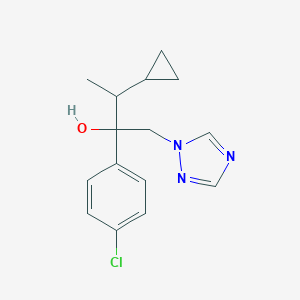
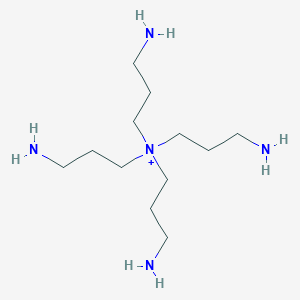
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)